

What are the physical and chemical properties of 2,2-difluorohexanoic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-difluorohexanoic Acid

Cat. No.: B169160

[Get Quote](#)

An In-depth Technical Guide to 2,2-Difluorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can significantly alter the compound's physical, chemical, and biological properties. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2,2-difluorohexanoic acid**, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical Properties

The physical properties of **2,2-difluorohexanoic acid** are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental data for the melting point, boiling point, and water solubility are not readily available in the current literature. The provided estimates are based on trends observed in homologous series of α,α -difluoroalkanoic acids.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ F ₂ O ₂	--INVALID-LINK--
Molecular Weight	152.14 g/mol	--INVALID-LINK--
CAS Number	175286-61-0	--INVALID-LINK--
Appearance	Colorless liquid or low-melting solid	Predicted
Melting Point	< 25 °C	Predicted
Boiling Point	180-190 °C (at 760 mmHg)	Predicted
pKa	~2.3	--INVALID-LINK--
Solubility in Water	Moderately soluble	Predicted

Chemical Properties

Reactivity

2,2-Difluorohexanoic acid exhibits reactivity typical of a carboxylic acid, with the C-F bonds being generally stable.

- Acidity: The presence of two electron-withdrawing fluorine atoms on the α -carbon significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, hexanoic acid ($pK_a \approx 4.88$). The predicted pK_a of approximately 2.3 indicates that it is a moderately strong acid.
- Reactions with Bases: It readily reacts with bases to form the corresponding carboxylate salts.
- Esterification: **2,2-Difluorohexanoic acid** can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst).
- Reduction: The carboxylic acid group can be reduced to the corresponding alcohol, 2,2-difluorohexan-1-ol, using strong reducing agents like lithium aluminum hydride ($LiAlH_4$).

- Decarboxylation: While generally stable, α,α -difluorocarboxylic acids can undergo decarboxylation under certain conditions, particularly at elevated temperatures.

Stability

2,2-Difluorohexanoic acid is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong bases and oxidizing agents. Thermal decomposition at high temperatures may lead to the release of hydrogen fluoride.

Experimental Protocols

Synthesis of 2,2-Difluorohexanoic Acid

A common route for the synthesis of α,α -difluoro carboxylic acids is the Reformatsky reaction using ethyl bromodifluoroacetate, followed by hydrolysis.

Reaction Scheme:

Materials:

- Valeraldehyde (pentanal)
- Ethyl bromodifluoroacetate
- Zinc dust (activated)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium hydroxide (NaOH)

Procedure:

- Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
- Reformatsky Reaction: To the activated zinc in the flask, add anhydrous THF. A mixture of valeraldehyde and ethyl bromodifluoroacetate in THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.
- Reaction Work-up: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched by the slow addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and the solvent is removed under reduced pressure.
- Hydrolysis: The crude β -hydroxy ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature until the hydrolysis is complete.
- Purification: The reaction mixture is acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO_4 , and the solvent is evaporated to yield crude **2,2-difluorohexanoic acid**. Further purification can be achieved by vacuum distillation.

Purification Protocol

Vacuum Distillation:

Crude **2,2-difluorohexanoic acid** can be purified by fractional distillation under reduced pressure. The exact boiling point at a given pressure will need to be determined empirically.

Analytical Methods

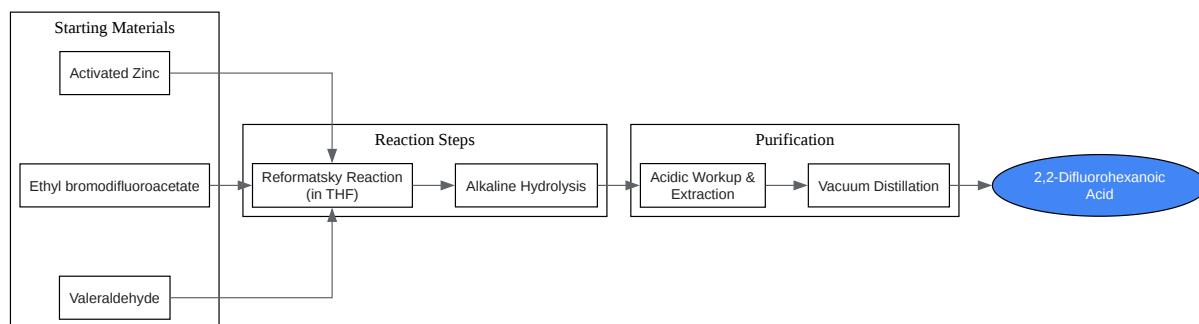
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).

- Methylene Protons (-CH₂-): The spectrum will show multiplets for the three methylene groups of the butyl chain. The methylene group adjacent to the CF₂ group (at C3) will be a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene group.
- Methyl Protons (-CH₃): A triplet is expected in the upfield region (δ ~0.9 ppm).

- ¹³C NMR:
 - Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.
 - Difluorinated Carbon (-CF₂-): A triplet is expected in the range of δ 110-120 ppm due to one-bond C-F coupling.
 - Alkyl Carbons (-CH₂-, -CH₃): Signals for the butyl chain carbons will appear in the upfield region.
- ¹⁹F NMR:
 - A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for gem-difluoro compounds and will likely show coupling to the protons on the adjacent methylene group, resulting in a triplet.

Infrared (IR) Spectroscopy:


- O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H bond.[1][2][3]
- C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[1][2][3] The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to non-fluorinated carboxylic acids.
- C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations.

Mass Spectrometry (MS):

- Electron Ionization (EI-MS): The molecular ion peak (M^+) at $m/z = 152$ may be observed. Common fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the alkyl chain.

Mandatory Visualizations

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **2,2-difluorohexanoic acid**.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of **2,2-difluorohexanoic acid**, along with methodologies for its synthesis and characterization. While some experimental data remains to be reported in the literature, the information provided herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [What are the physical and chemical properties of 2,2-difluorohexanoic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169160#what-are-the-physical-and-chemical-properties-of-2-2-difluorohexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com